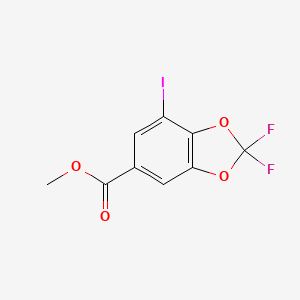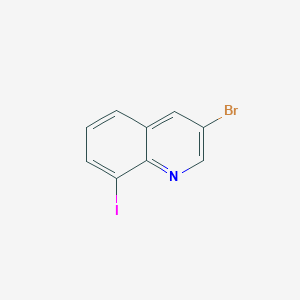
3-Bromo-8-iodoquinoline
Übersicht
Beschreibung
3-Bromo-8-iodoquinoline is a chemical compound with the molecular formula C9H5BrIN and a molecular weight of 333.95 .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 3-Bromo-8-iodoquinoline, has been a subject of interest in the field of organic chemistry. Various synthesis protocols have been reported, including classical methods like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . More recent methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of 3-Bromo-8-iodoquinoline consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C9H5BrIN/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H .Physical And Chemical Properties Analysis
3-Bromo-8-iodoquinoline is a solid substance . It has a molecular weight of 333.95 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
3-Bromo-8-iodoquinoline serves as a crucial intermediate in the synthesis of various biologically active compounds. It has been utilized in the preparation of compounds like GSK2126458, indicating its significance in pharmaceutical chemistry (Wang et al., 2015). Additionally, this compound is involved in the creation of quinoline-8-carboxamides, which are inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme target in drug design showing therapeutic potential in various diseases (Lord et al., 2009).
Photolabile Protecting Group
8-Bromo-7-hydroxyquinoline (BHQ), a related compound, has been developed as a photolabile protecting group for biological applications. This technology is particularly useful in studying cell physiology, as BHQ can be photolyzed to release bioactive molecules, enabling precise control of biological processes with light (Zhu et al., 2006).
Antitumor Activity
Some derivatives of bromo- and iodoquinoline have been explored for their potential antitumor activities. For example, halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines, which are chemically related to 3-bromo-8-iodoquinoline, have shown significant antitumor activity against certain types of murine leukemias, highlighting the potential of these compounds in cancer research (Lin & Loo, 1978).
Fluorescent Probes
Compounds derived from methylated quinoline, closely related to 3-bromo-8-iodoquinoline, have been used to create fluorescent probes for chloride ions. These probes are valuable in biological systems for chloride determination, offering insights into physiological processes (Geddes et al., 2001).
Safety And Hazards
The safety information for 3-Bromo-8-iodoquinoline indicates that it is classified under the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
3-bromo-8-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYLPUCFGUXVEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-8-iodoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403030.png)
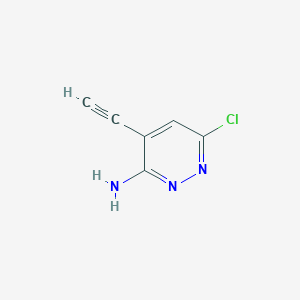
![7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid](/img/structure/B1403032.png)
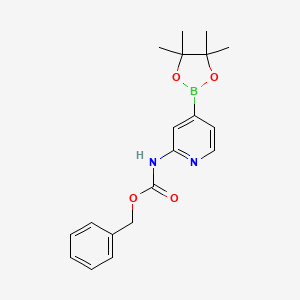
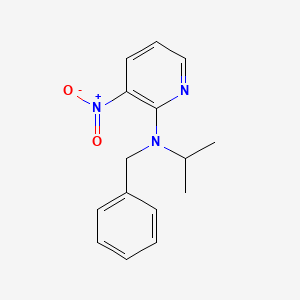
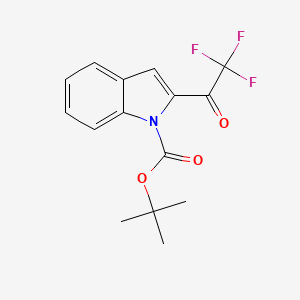
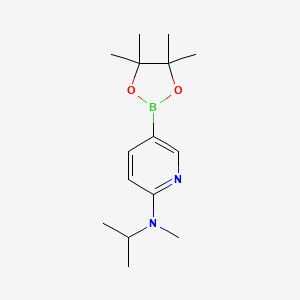
![tert-butyl 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B1403042.png)
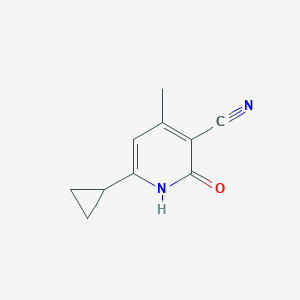
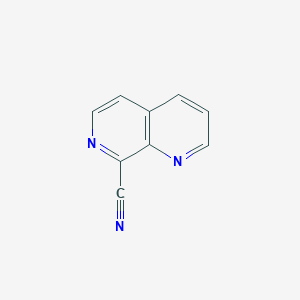
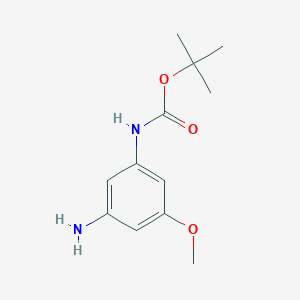
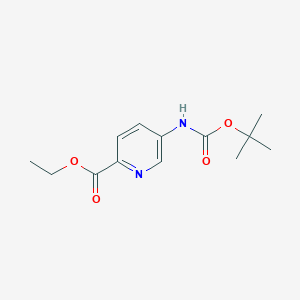
![tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B1403051.png)
